molecular formula C17H17NO2 B267148 N-[3-(benzyloxy)phenyl]cyclopropanecarboxamide

N-[3-(benzyloxy)phenyl]cyclopropanecarboxamide

Katalognummer B267148
Molekulargewicht: 267.32 g/mol
InChI-Schlüssel: AXUQAFNGVDBVRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(benzyloxy)phenyl]cyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.

Wirkmechanismus

The mechanism of action of N-[3-(benzyloxy)phenyl]cyclopropanecarboxamide is not fully understood. However, it is believed that this compound interacts with certain enzymes and receptors in the body, leading to its various effects.
Biochemical and Physiological Effects:
N-[3-(benzyloxy)phenyl]cyclopropanecarboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-[3-(benzyloxy)phenyl]cyclopropanecarboxamide in lab experiments is its potential applications in various fields. However, one of the main limitations is its high cost of synthesis, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on N-[3-(benzyloxy)phenyl]cyclopropanecarboxamide. One of the most significant areas of research is in the development of new drugs and drug delivery systems. Additionally, this compound may have potential applications in the treatment of various diseases such as cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
N-[3-(benzyloxy)phenyl]cyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research. Further research is needed to fully understand the potential applications of this compound in various fields.

Synthesemethoden

The synthesis of N-[3-(benzyloxy)phenyl]cyclopropanecarboxamide can be achieved through different methods. One of the most common methods involves the reaction of 3-(benzyloxy)aniline with cyclopropanecarboxylic acid chloride in the presence of a base. The resulting product is then purified through crystallization to obtain N-[3-(benzyloxy)phenyl]cyclopropanecarboxamide.

Wissenschaftliche Forschungsanwendungen

N-[3-(benzyloxy)phenyl]cyclopropanecarboxamide has been used extensively in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has been used in the development of new drugs and drug delivery systems.

Eigenschaften

Produktname

N-[3-(benzyloxy)phenyl]cyclopropanecarboxamide

Molekularformel

C17H17NO2

Molekulargewicht

267.32 g/mol

IUPAC-Name

N-(3-phenylmethoxyphenyl)cyclopropanecarboxamide

InChI

InChI=1S/C17H17NO2/c19-17(14-9-10-14)18-15-7-4-8-16(11-15)20-12-13-5-2-1-3-6-13/h1-8,11,14H,9-10,12H2,(H,18,19)

InChI-Schlüssel

AXUQAFNGVDBVRI-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=CC(=CC=C2)OCC3=CC=CC=C3

Kanonische SMILES

C1CC1C(=O)NC2=CC(=CC=C2)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.